molecular formula C16H12F3NO2 B15359238 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol

2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B15359238
M. Wt: 307.27 g/mol
InChI Key: MVUVWGGFMKZEHX-ZDUSSCGKSA-N
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Description

2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by its benzoxazole core structure and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol typically involves the condensation of 2-aminophenol with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted benzoxazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are exploited in the creation of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Benzoxazol-2-yl-1-[(3-trifluoromethyl)phenyl]ethanol: Similar structure but with a different position of the trifluoromethyl group.

  • 2-Benzothiazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol: Similar core structure but with a benzothiazole ring instead of benzoxazole.

Uniqueness: 2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol stands out due to its specific trifluoromethyl group placement and the resulting electronic effects. These properties make it distinct from other similar compounds and contribute to its unique reactivity and biological activity.

Properties

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

(1S)-2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1

InChI Key

MVUVWGGFMKZEHX-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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